molecular formula C27H20NPS2 B14477805 (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione CAS No. 65481-13-2

(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione

Cat. No.: B14477805
CAS No.: 65481-13-2
M. Wt: 453.6 g/mol
InChI Key: NHGMXURFABUINB-UHFFFAOYSA-N
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Description

(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is a complex organophosphorus compound It features a unique structure with a thietane ring, a phenylimino group, and a triphenylphosphanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a [2+2] cycloaddition reaction involving a thioketone and an alkene.

    Introduction of the Phenylimino Group: The phenylimino group can be introduced via a condensation reaction between aniline and a suitable carbonyl compound.

    Attachment of the Triphenylphosphanylidene Moiety: The triphenylphosphanylidene group can be attached through a Wittig reaction involving triphenylphosphine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The phenylimino and triphenylphosphanylidene groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced phosphorus compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: May be used in studying biological processes involving sulfur and phosphorus.

Industry

    Materials Science:

    Agriculture: Possible use in developing new agrochemicals.

Mechanism of Action

The mechanism by which (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(Phenylimino)-3-(triphenylphosphoranylidene)thietane-2-thione: Similar structure but different substituents.

    (4Z)-4-(Phenylimino)-3-(triphenylphosphanylidene)thietane-2-one: Similar structure but with a different functional group.

Uniqueness

(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is unique due to its combination of a thietane ring, phenylimino group, and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

65481-13-2

Molecular Formula

C27H20NPS2

Molecular Weight

453.6 g/mol

IUPAC Name

4-phenylimino-3-(triphenyl-λ5-phosphanylidene)thietane-2-thione

InChI

InChI=1S/C27H20NPS2/c30-27-25(26(31-27)28-21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

NHGMXURFABUINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2

Origin of Product

United States

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